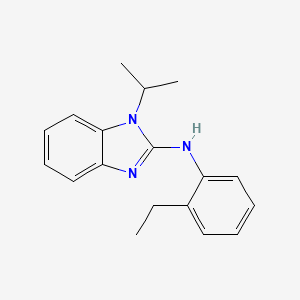![molecular formula C19H16ClFO3 B5786583 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as CPO, is a synthetic compound that belongs to the class of coumarin derivatives. CPO has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair, leading to DNA damage and cell death. In inflammation research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorder research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant defense system and protects against oxidative stress.
Biochemical and Physiological Effects
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. In inflammation research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to protect against neuronal damage, improve cognitive function, and activate the Nrf2/ARE pathway.
实验室实验的优点和局限性
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also some limitations to using 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one in lab experiments. One limitation is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one in animal models and humans. Additionally, further studies are needed to elucidate the molecular mechanisms of action of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one and its potential therapeutic applications in various diseases. Finally, the development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-propylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide to obtain 7-(3-fluorobenzyl)oxy-4-propylcoumarin. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane to obtain the final product, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one.
科学研究应用
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In neurodegenerative disorder research, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-2-4-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-5-3-6-14(21)7-12/h3,5-10H,2,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLKRQTVGSNJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)
![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)